

# An In-Depth Technical Guide to the Biological Activity of OCU400

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## Compound of Interest

Compound Name: Sdz pco 400

Cat. No.: B058500

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A Note on the Query "**Sdz pco 400**": Initial searches for a compound designated "**Sdz pco 400**" did not yield a definitive match in publicly available scientific literature or clinical trial databases. The nomenclature suggests a possible internal designation from Sandoz (often abbreviated as SDZ) or a typographical error. Given the lack of information, this guide will focus on a well-documented therapeutic agent with a similar numerical identifier, OCU400, a promising gene therapy for inherited retinal diseases.

## Executive Summary

OCU400 is an investigational modifier gene therapy being developed by Ocugen, Inc. for the treatment of retinitis pigmentosa (RP) and Leber congenital amaurosis (LCA), two groups of inherited retinal diseases that lead to progressive vision loss and blindness. It employs a gene-agnostic approach, aiming to treat these diseases regardless of the specific underlying genetic mutation. OCU400 utilizes an adeno-associated virus (AAV) vector to deliver a functional copy of the Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3) gene to retinal cells.<sup>[1][2][3]</sup> The therapy is designed to reset a dysfunctional gene network in the retina, thereby restoring cellular homeostasis and preserving or improving visual function.<sup>[4]</sup> Clinical trials have demonstrated a favorable safety profile and have shown promising efficacy in improving or stabilizing vision in patients with RP.

## Core Biological Activity and Mechanism of Action

OCU400's therapeutic strategy is centered on the delivery of the NR2E3 gene, which encodes a nuclear hormone receptor that acts as a master gene regulator in the retina. This protein is

crucial for photoreceptor development and maintenance, metabolism, phototransduction, and cell survival. In many inherited retinal diseases, the complex network of genes regulated by NR2E3 becomes dysfunctional. OCU400 aims to restore the normal function of this network, reestablishing a state of cellular balance or homeostasis. This modifier gene therapy approach allows OCU400 to potentially treat a broad range of patients with different genetic mutations underlying their retinal degeneration.

The NR2E3 gene is delivered to the retinal cells via a subretinal injection of an AAV vector. Once inside the target cells, the gene is expressed, producing the NR2E3 protein, which can then regulate the expression of other genes, helping to stabilize the retinal cells and potentially rescue photoreceptors from further degeneration.

## Quantitative Data from Clinical Trials

The clinical development of OCU400 has yielded significant quantitative data from its Phase 1/2 trials, demonstrating its potential to improve or stabilize vision in patients with retinitis pigmentosa.

### Table 1: Efficacy of OCU400 in Phase 1/2 Clinical Trial (2-Year Data)

Efficacy Endpoint	Metric	Result	Statistical Significance
Visual Function	Preservation or Improvement	100% (9/9) of treated evaluable subjects showed improvement or preservation compared to untreated eyes at 1 and 2 years.	p=0.01 (treated vs. untreated eyes) at 2 years, regardless of mutation.
Low-Luminance Visual Acuity (LLVA)	2-line gain (10 letters on ETDRS chart)	Meaningful improvement observed in treated eyes compared to untreated fellow eyes.	Statistically significant at 2 years.
Mobility Testing	Improvement or Stabilization	100% (9/9) of treated evaluable subjects demonstrated improvement or stabilization at 1 year (not performed at 2 years).	Not Applicable

Table 2: Additional Efficacy Data from Phase 1/2 Clinical Trial (Various Follow-up Periods)

Efficacy Endpoint	Metric	Result
Best Corrected Visual Acuity (BCVA)	Stabilization or Improvement	83% (10/12) of subjects demonstrated stabilization or improvements in treated eyes from baseline.
≥4-letter improvement	42% (5/12) of treated eyes.	
≥7-letter improvement	33% (4/12) of treated eyes.	
Low-Luminance Visual Acuity (LLVA)	Stabilization or Improvement	83% (10/12) of subjects demonstrated stabilization or improvement in treated eyes from baseline.
≥5-letter improvement (1 line)	42% (5/12) of treated eyes.	
≥10-letter improvement (2 lines)	25% (3/7) of treated eyes.	
Multi-Luminance Mobility Test (MLMT)	Stabilization or Improvement	75% (9/12) of subjects demonstrated stabilization or improvement in treated eyes from baseline.
≥1 Lux level improvement	33% (4/12) of subjects in low, medium, and high dose cohorts.	
≥3 Lux level improvement	17% (2/12) of subjects in low, medium, and high dose cohorts.	

## Table 3: Safety and Tolerability of OCU400 in Phase 1/2 Clinical Trial

Safety Finding	Details
Serious Adverse Events (SAEs)	No serious adverse events related to OCU400 were reported.
Other Adverse Events	Most adverse events were related to the surgical procedure and resolved within a few days to weeks.
Overall Profile	Favorable long-term safety and tolerability profile.

## Experimental Protocols

### OCU400 Administration

OCU400 is administered via a single unilateral subretinal injection in the study eye. The ongoing Phase 3 liMeliGhT clinical trial is evaluating a dose of  $2.5 \times 10^{10}$  vg/eye. The trial includes two arms: one for patients with RHO gene mutations and a gene-agnostic arm. Participants are randomized in a 2:1 ratio to receive OCU400 or be in an untreated control group.

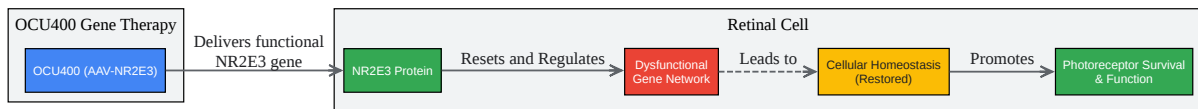
### Key Efficacy Assessments

- **Best-Corrected Visual Acuity (BCVA):** This test measures the best possible vision a person can achieve with corrective lenses. The standard protocol involves using an ETDRS (Early Treatment Diabetic Retinopathy Study) chart at a specified distance. Patients read the letters on the chart, and their visual acuity is scored based on the number of letters read correctly.
- **Low-Luminance Visual Acuity (LLVA):** This assessment is similar to BCVA but is conducted under low-light conditions to evaluate visual function in environments with reduced illumination, which is often challenging for patients with RP. The protocol specifies a standardized low light level, and the patient's performance is measured using an ETDRS chart.
- **Multi-Luminance Mobility Test (MLMT) and Luminance Dependent Navigation Assessment (LDNA):** These are functional vision tests that assess a patient's ability to navigate a standardized course under various light conditions. The LDNA is a more sensitive and

specific functional measurement being used in the Phase 3 trial. The protocol for these tests involves a predefined path with obstacles that the patient must navigate. The test is performed at different, precisely controlled light levels (lux), and the patient's ability to complete the course successfully at each light level is recorded. An improvement is often defined as the ability to navigate the course at a lower light level than at baseline.

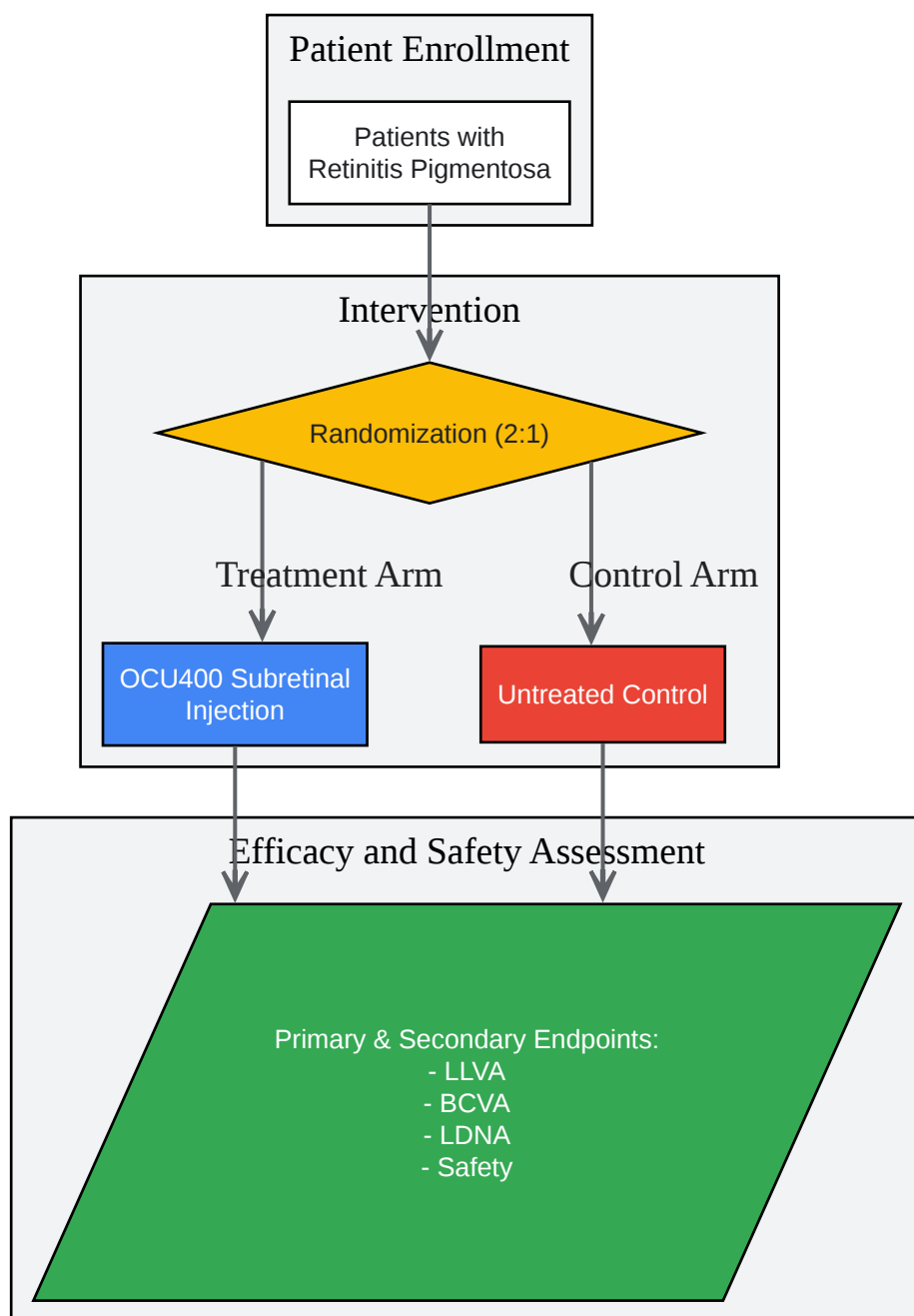
## Signaling Pathways and Logical Relationships

The mechanism of action of OCU400 involves the modulation of a complex gene regulatory network orchestrated by the NR2E3 transcription factor.



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Caption: OCU400 delivers the NR2E3 gene to reset the retinal gene network.



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Caption: OCU400 Phase 3 clinical trial workflow.

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